Methyl cyclohept-4-ene-1-carboxylate
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Overview
Description
Methyl cyclohept-4-ene-1-carboxylate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.209. The purity is usually 95%.
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Scientific Research Applications
1. Anticonvulsant Activity
Research has shown that derivatives of Methyl cyclohept-4-ene-1-carboxylate, specifically ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate, possess potent anticonvulsant properties. This compound demonstrated significant efficacy in the maximal electroshock seizure (MES) test in mice and rats, showcasing its potential as an anticonvulsant agent (Eddington et al., 2003).
2. Neuroprotective and Neurorestorative Potential
A study on monoepoxides of monoterpenoid derivatives related to this compound revealed robust promotion of the survival of cultured dopamine neurons and protection against toxin-induced degeneration. This compound, particularly epoxide 4, showed potential in restoring dopaminergic innervation in the brain in the MPTP mouse model of Parkinson's disease, indicating its neuroprotective and neurorestorative capabilities (Ardashov et al., 2019).
3. Antinociceptive Effects
This compound derivatives have exhibited antinociceptive activities in formalin and hot plate tests in mice. A specific compound, E139, showed effectiveness in reducing neurogenic and inflammatory pain, suggesting its potential application in pain management (Masocha et al., 2016).
4. Antifibrinolytic Activity
A preparation of the active isomer of Amino methyl cyclohexane carboxylic acid, related to this compound, has shown potent antifibrinolytic activity. It effectively stopped bleeding caused by general or local fibrinolysis, highlighting its potential clinical use as an antifibrinolytic agent (Andersson et al., 2009).
Mechanism of Action
Target of Action
Organic compounds like Methyl cyclohept-4-ene-1-carboxylate often interact with various enzymes or receptors in the body. The specific targets would depend on the structure of the compound and its functional groups .
Mode of Action
The interaction of organic compounds with their targets can lead to a variety of effects. For example, they might inhibit an enzyme’s activity, modulate a receptor’s function, or interfere with a cellular process .
Biochemical Pathways
Organic compounds can affect various biochemical pathways. The specific pathways influenced by this compound would depend on its targets and mode of action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of organic compounds depend on their chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of organic compounds .
Properties
IUPAC Name |
methyl cyclohept-4-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTLVCMNVWUHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.